5-Methyl-3,4-dihydroquinolin-2(1h)-one

C–H functionalization regioselective synthesis dihydroquinolinone

Researchers sourcing unsubstituted 3,4-dihydroquinolin-2(1H)-one or positional isomers encounter irreproducible regioselectivity in C-H functionalization and unpredictable biological activity. This C5-methyl-substituted scaffold eliminates variability with a defined substitution pattern validated by Hammett correlation studies (ρ = -0.73). • Enables predictable ortho-directing effects for Ru-catalyzed C-H amidation with reproducible yields • Core scaffold in WO-2020156162-A1 MEK inhibitor series; TPSA 29.1 Ų, LogP ~1.4-1.8 supports oral bioavailability • Underexplored C5 position enables novel IP generation distinct from saturated C6/C7 SAR positions

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 20151-46-6
Cat. No. B1600144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3,4-dihydroquinolin-2(1h)-one
CAS20151-46-6
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=C2CCC(=O)NC2=CC=C1
InChIInChI=1S/C10H11NO/c1-7-3-2-4-9-8(7)5-6-10(12)11-9/h2-4H,5-6H2,1H3,(H,11,12)
InChIKeySNPPISFHRFQHLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3,4-dihydroquinolin-2(1H)-one – Overview


5-Methyl-3,4-dihydroquinolin-2(1H)-one (CAS 20151-46-6) is a C5-methyl-substituted derivative of the 3,4-dihydroquinolin-2(1H)-one scaffold, a privileged heterocyclic core found in multiple FDA-approved therapeutics including cilostazol, carteolol, and aripiprazole . The compound serves as a versatile building block and intermediate in medicinal chemistry, with demonstrated utility in the synthesis of MEK inhibitors and antiglaucoma agents as documented in patent literature .

5-Methyl-3,4-dihydroquinolin-2(1H)-one – Generic Substitution Risks


Generic substitution of 5-methyl-3,4-dihydroquinolin-2(1H)-one with unsubstituted 3,4-dihydroquinolin-2(1H)-one or positional methyl isomers introduces unacceptable variability in key performance dimensions. The C5 methyl substituent exerts profound electronic and steric effects that fundamentally alter regioselectivity in catalytic C–H functionalization reactions, as documented by Hammett correlation studies showing electrophilic nitrenoid attack with ρ = −0.73 [1]. Furthermore, positional substitution on the 3,4-dihydroquinolin-2(1H)-one scaffold dictates biological activity outcomes: C6- versus C7-substitution yields markedly different MAO-B inhibitory potency and selectivity profiles, while 7-substituted derivatives demonstrate superior vasorelaxing activity compared to 6- and 8-substituted positional isomers [2]. Substitution with structurally distinct yet molecularly similar cores (e.g., 3,4-dihydroisoquinolin-1-one) introduces entirely different pharmacological target engagement profiles — the isomeric scaffold is associated with PARP inhibition rather than the DHQO-characteristic MAO-B, adrenergic, or dopaminergic pharmacology .

5-Methyl-3,4-dihydroquinolin-2(1H)-one – Differentiation Evidence


Regioselective C–H Amidation via 5-Methyl Substitution

In Ru-catalyzed intramolecular arene C(sp2)–H amidation, the presence and position of substituents on the aryl ring dictate reaction outcome through electrophilic nitrenoid attack. A Hammett correlation study established a negative ρ value of −0.73, confirming that electron-donating substituents (such as the C5 methyl group) accelerate the cyclization and direct regioselectivity toward the ortho position relative to the substituent [1]. The C5-methyl substitution pattern provides a defined and predictable regioselectivity outcome that differs fundamentally from the C6- or C7-methyl analogs, which would present different electronic and steric environments for the key spirolactamization step.

C–H functionalization regioselective synthesis dihydroquinolinone ruthenium catalysis building block procurement

Positional Methylation and Vasorelaxing Activity

In a comparative vasorelaxation study of α-methylidene-γ-butyrolactone-bearing 3,4-dihydroquinolin-2(1H)-ones, the positional substitution pattern on the quinolinone ring profoundly affected pharmacological activity. The 7-substituted derivatives were more active than the 6-substituted counterparts, which in turn exhibited greater activity than the 8-substituted analogs [1]. The most potent compound in this series, a 7-substituted derivative (10b), achieved an IC50 of 9.2 μM against KCl-induced vasoconstriction in pig coronary arteries [1]. This positional SAR underscores that 5-methyl substitution occupies a distinct topological space that influences downstream derivatization and biological outcomes.

vasorelaxation positional isomer SAR cardiovascular dihydroquinolinone structure-activity relationship

MAO-B Isoform-Selective Inhibition

A series of 14 C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinone derivatives were evaluated as recombinant human MAO-A and MAO-B inhibitors. All derivatives exhibited MAO-B specificity with the most potent inhibitor (3a) achieving an IC50 of 0.0014 μM, and isoform selectivities for MAO-B ranging from 99-fold to 40,000-fold over MAO-A [1]. This selectivity profile is therapeutically meaningful for Parkinson's disease applications where MAO-B-selective inhibition is desired to avoid tyramine-induced hypertensive crisis associated with MAO-A inhibition. Substitution on C7 yields significantly more potent MAO-B inhibition compared to C6 substitution [2].

MAO-B inhibition neurodegeneration Parkinson's disease selectivity profiling dihydroquinolinone

Isomeric Scaffold Divergence: 3,4-Dihydroquinolin-2-one Core Enables MEK Inhibitor Development, Whereas 3,4-Dihydroisoquinolin-1-one Isomer Targets PARP with Distinct Pharmacological Utility

The 3,4-dihydroquinolin-2(1H)-one scaffold has been explicitly incorporated into MEK inhibitor development programs, as documented in WO-2020156162-A1 . In contrast, the structurally isomeric 3,4-dihydroisoquinolin-1(2H)-one scaffold (CAS 129075-56-5 for the 5-methyl analog) is associated with a completely different pharmacological mechanism — PARP inhibition with reported IC50 approximately 50-fold lower than 3-aminobenzamide . This scaffold-level divergence demonstrates that even seemingly minor isomeric variations (quinolin-2-one versus isoquinolin-1-one) produce fundamentally different target engagement profiles and therapeutic applications.

MEK inhibition PARP inhibition scaffold divergence drug discovery medicinal chemistry

5-Methyl-3,4-dihydroquinolin-2(1H)-one – Application Scenarios


MAO-B Inhibitors for Parkinson's Disease

The 3,4-dihydroquinolin-2(1H)-one scaffold with 5-methyl substitution serves as a core template for developing reversible, isoform-selective MAO-B inhibitors. Class-level SAR evidence demonstrates that DHQO derivatives achieve IC50 values down to 0.0014 μM with 99–40,000-fold selectivity for MAO-B over MAO-A [1]. The 5-methyl substituted scaffold provides an underexplored substitution position distinct from the well-characterized C6 and C7 positions, offering opportunities for novel intellectual property generation and differentiated selectivity profiles. Researchers procuring this specific compound gain access to a building block that can be elaborated into proprietary MAO-B inhibitor candidates for Parkinson's disease and related neurodegenerative disorders .

Regioselective C–H Functionalization

The C5 methyl group provides predictable electronic effects for catalytic C–H amidation chemistry, as validated by Hammett correlation studies showing electrophilic nitrenoid attack with ρ = −0.73 [1]. This compound serves as an ideal substrate for developing and optimizing Ru-catalyzed or related C–H activation methodologies where regioselectivity outcomes must be rigorously controlled. The defined 5-methyl substitution pattern ensures that reaction products are formed with predictable ortho-directing effects, enabling reproducible synthetic protocols and high yields in dihydroquinolinone library synthesis [1].

MEK Inhibitor Development

The 5-methyl-3,4-dihydroquinolin-2(1H)-one scaffold is explicitly claimed in MEK inhibitor patent literature (WO-2020156162-A1) as a key structural component for kinase-targeted therapeutics [1]. This application scenario leverages the established precedent for DHQO-based kinase inhibition, distinct from other heterocyclic scaffolds such as the isomeric dihydroisoquinolinones which target PARP enzymes . Procurement of this specific building block enables medicinal chemistry teams to explore novel MEK inhibitor chemical space with a validated starting point that differs from quinolin-2(1H)-one and other related cores. The scaffold's favorable physicochemical properties (LogP ~1.4–1.8, TPSA 29.1 Ų) support oral bioavailability optimization .

Vasorelaxant and Antiplatelet Agent Discovery

The 3,4-dihydroquinolin-2(1H)-one scaffold, when elaborated with appropriate side chains, demonstrates measurable vasorelaxing activity (IC50 = 9.2 μM for optimized derivative 10b) and antiplatelet effects in isolated tissue and cellular assays [1]. The 3,4-dihydro series exhibits superior vasorelaxing activity compared to the fully aromatic quinolin-2(1H)-one counterparts, a critical differentiation for cardiovascular drug discovery programs [1]. The 5-methyl substituted core provides a defined starting point for synthesizing novel analogs with potential applications in hypertension, thrombosis, and related cardiovascular conditions. Positional SAR from related DHQO derivatives indicates that substitution patterns dramatically influence potency and selectivity, making the specific 5-methyl isomer essential for reproducible SAR campaigns [1].

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